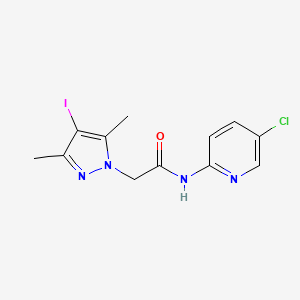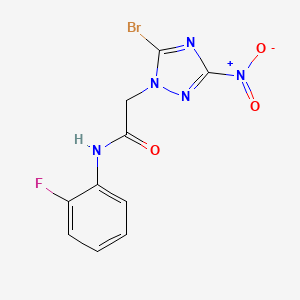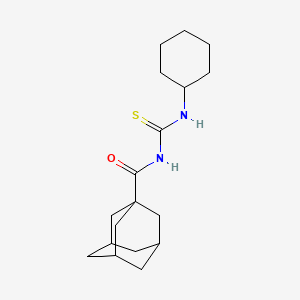![molecular formula C23H17N3O2 B14944656 Benzo[b]benzofuran-2-carboxamide, N-(2,3-dimethyl-6-quinoxalinyl)-](/img/structure/B14944656.png)
Benzo[b]benzofuran-2-carboxamide, N-(2,3-dimethyl-6-quinoxalinyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,3-DIMETHYL-6-QUINOXALINYL)DIBENZO[B,D]FURAN-2-CARBOXAMIDE is a complex organic compound characterized by its unique structure, which includes a quinoxaline ring and a dibenzofuran moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-DIMETHYL-6-QUINOXALINYL)DIBENZO[B,D]FURAN-2-CARBOXAMIDE typically involves multi-step organic reactions. The starting materials often include quinoxaline derivatives and dibenzofuran carboxylic acid. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the formation of the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as crystallization, distillation, and chromatography are commonly employed to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2,3-DIMETHYL-6-QUINOXALINYL)DIBENZO[B,D]FURAN-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoxaline ring to its corresponding dihydroquinoxaline form.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxide derivatives, while substitution reactions can produce a variety of functionalized derivatives.
Applications De Recherche Scientifique
N-(2,3-DIMETHYL-6-QUINOXALINYL)DIBENZO[B,D]FURAN-2-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of N-(2,3-DIMETHYL-6-QUINOXALINYL)DIBENZO[B,D]FURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The quinoxaline ring can interact with enzymes and receptors, modulating their activity. The compound may also interfere with cellular processes such as DNA replication and protein synthesis, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2,3-DIMETHYL-6-QUINOXALINYL)DIBENZO[B,D]FURAN-2-SULFONAMIDE: This compound has a similar structure but contains a sulfonamide group instead of a carboxamide group.
N-(2,3-DIMETHYLQUINOXALIN-6-YL)DIBENZO[B,D]FURAN-2-CARBOXAMIDE: A closely related compound with slight variations in the quinoxaline ring.
Uniqueness
N-(2,3-DIMETHYL-6-QUINOXALINYL)DIBENZO[B,D]FURAN-2-CARBOXAMIDE is unique due to its specific combination of the quinoxaline and dibenzofuran moieties, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C23H17N3O2 |
|---|---|
Poids moléculaire |
367.4 g/mol |
Nom IUPAC |
N-(2,3-dimethylquinoxalin-6-yl)dibenzofuran-2-carboxamide |
InChI |
InChI=1S/C23H17N3O2/c1-13-14(2)25-20-12-16(8-9-19(20)24-13)26-23(27)15-7-10-22-18(11-15)17-5-3-4-6-21(17)28-22/h3-12H,1-2H3,(H,26,27) |
Clé InChI |
KNZIHZBDUKBYMD-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N=C2C=C(C=CC2=N1)NC(=O)C3=CC4=C(C=C3)OC5=CC=CC=C54)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-phenyl-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione](/img/structure/B14944584.png)
![(3-Amino-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(2,3-dihydro-1,4-benzodioxin-6-yl)methanone](/img/structure/B14944587.png)
![3-[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]-6-(3-methylthiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14944594.png)
![2,2-dichloro-N'-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]-N'-methylacetohydrazide](/img/structure/B14944595.png)
![4-[4,5-bis(4-bromophenyl)-1H-imidazol-2-yl]phenol](/img/structure/B14944601.png)
![2-{[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}-1H-isoindole-1,3(2H)-dione](/img/structure/B14944605.png)


![methyl 3-(7-methoxy-1,3-benzodioxol-5-yl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxylate](/img/structure/B14944634.png)

![2H-Pyran-2-one, 4-[(4-bromophenyl)amino]-6-methyl-3-(1-oxobutyl)-](/img/structure/B14944644.png)
![N-{4-[(pyridin-3-ylcarbamothioyl)amino]phenyl}acetamide](/img/structure/B14944665.png)
![Dimethyl 4-{3-[(cyclopropylcarbonyl)amino]phenyl}-2,6-dimethylpyridine-3,5-dicarboxylate](/img/structure/B14944670.png)
